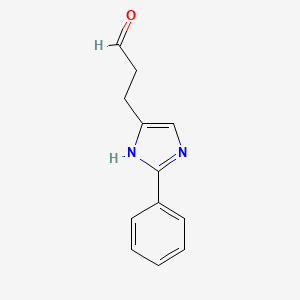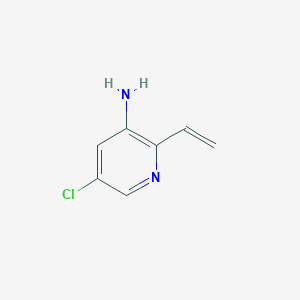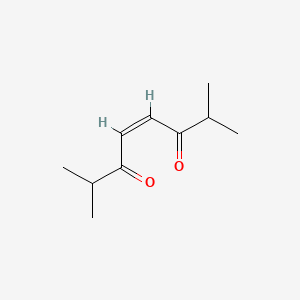
(Z)-2,7-Dimethyloct-4-ene-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,7-Dimethyloct-4-ene-3,6-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,7-Dimethyloct-4-ene-3,6-dione typically involves the use of specific organic reactions that introduce the double bond and ketone functionalities. One common method involves the aldol condensation of suitable precursors, followed by dehydration to form the double bond. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(Z)-2,7-Dimethyloct-4-ene-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides (HX) or halogens (X₂).
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
(Z)-2,7-Dimethyloct-4-ene-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (Z)-2,7-Dimethyloct-4-ene-3,6-dione exerts its effects depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
(E)-2,7-Dimethyloct-4-ene-3,6-dione: The geometric isomer of the compound, differing in the spatial arrangement around the double bond.
2,7-Dimethyloctane-3,6-dione: Lacks the double bond, which may affect its reactivity and applications.
2,7-Dimethyloct-4-ene-3-ol: Contains an alcohol group instead of a ketone, leading to different chemical properties.
Uniqueness
(Z)-2,7-Dimethyloct-4-ene-3,6-dione is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a double bond and ketone groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
(Z)-2,7-dimethyloct-4-ene-3,6-dione |
InChI |
InChI=1S/C10H16O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-8H,1-4H3/b6-5- |
InChI 键 |
AQPCVFUWAFVTHX-WAYWQWQTSA-N |
手性 SMILES |
CC(C)C(=O)/C=C\C(=O)C(C)C |
规范 SMILES |
CC(C)C(=O)C=CC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)

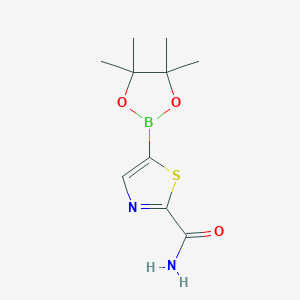


![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12960721.png)
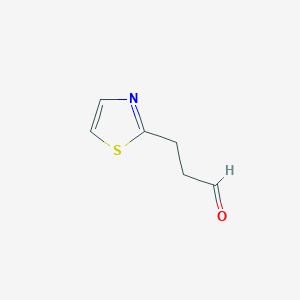
![5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12960741.png)
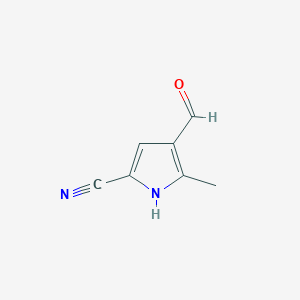
![tert-Butyl 2-fluoro-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12960749.png)
